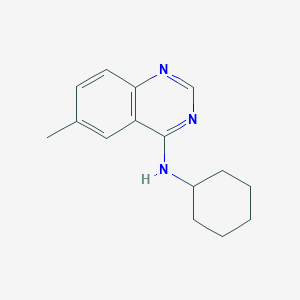

N-cyclohexyl-6-methyl-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinamine derivatives involves various methods, including palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives to form quinazolin-2-ones and quinoline-4-ones, highlighting the versatility of synthetic approaches for this class of compounds (Costa et al., 2004). Additionally, isocyanide cyclization reactions have been employed to synthesize 4-methylene-4H-benzoxazine and dihydroquinazoline derivatives, showcasing the chemical reactivity and complexity achievable within this chemical framework (Neue et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives is characterized by spectroscopic methods, including NMR and X-ray diffraction analysis. These techniques provide detailed information on the molecular architecture, elucidating the positions of substituents and the overall molecular conformation, which is crucial for understanding the compound's reactivity and properties (Tulyasheva et al., 2005).

Chemical Reactions and Properties

Quinazolinamines undergo a variety of chemical reactions, demonstrating their rich chemistry. For example, cyclization reactions have been utilized to synthesize polyfunctional dihydropyrroloquinazolines, showcasing the potential for creating complex heterocyclic structures from quinazolinones (Cai et al., 2016). Furthermore, the synthesis of quinazolinocarboline alkaloids via reactions of methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates with tryptamine highlights the synthetic versatility of quinazolinamines (Mohanta & Kim, 2002).

Physical Properties Analysis

The physical properties of quinazolinamines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction and NMR spectroscopy provide insights into the crystal structure and dynamics of these compounds, which are essential for understanding their behavior in different environments and potential applications (Tulyasheva et al., 2005).

Chemical Properties Analysis

The chemical properties of quinazolinamines, including reactivity towards various reagents, ability to undergo cyclization and other transformations, and their interaction with biological targets, are of significant interest. Studies on the synthesis and biological activity of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides illustrate the potential for designing compounds with specific biological activities (Berest et al., 2011).

Aplicaciones Científicas De Investigación

Antimicrobial and Cytotoxic Activities

Antibacterial and Antifungal Properties

Quinazoline derivatives, including structures related to N-cyclohexyl-6-methyl-4-quinazolinamine, have been recognized for their broad spectrum of biological properties. These compounds exhibit potent antimicrobial activities, including antibacterial and antifungal effects. The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, for instance, has shown promising results against multidrug-resistant Staphylococcus aureus, highlighting their potential as a platform for developing new antibacterial agents (Van Horn et al., 2014).

Anticancer Properties

Quinazoline derivatives are noted for their anticancer activities, inhibiting pathways and targets crucial for cancer cell proliferation and survival. The synthesis of quinazoline compounds, through various chemical methodologies, has led to the identification of derivatives with significant cytotoxic activities against different cancer cell lines. This includes the inhibition of tubulin polymerization, a critical process in cell division, presenting these compounds as potential anticancer drugs (Hour et al., 2000).

Biological Activities

Antileishmanial Activity

N2,N4-disubstituted quinazoline-2,4-diamines have also been explored for their antileishmanial efficacy, demonstrating potential against Leishmania donovani and L. amazonensis. These compounds have shown efficacy in murine models of visceral leishmaniasis, reducing liver parasitemia significantly. Their ease of synthesis and favorable physicochemical properties mark them as promising leads for antileishmanial therapy (Van Horn et al., 2014).

Chemical Synthesis and Insights

The synthesis of quinazoline derivatives, including N-cyclohexyl-6-methyl-4-quinazolinamine, involves eco-friendly, mild, and atom-efficient strategies. These synthetic methodologies have been optimized to yield a variety of quinazoline skeletons, contributing significantly to the field of medicinal chemistry by providing a versatile platform for the development of novel compounds with potential biological applications (Faisal & Saeed, 2021).

Propiedades

IUPAC Name |

N-cyclohexyl-6-methylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJRCMGDPFVLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-6-methylquinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)